3-Acetamidopentanoic acid

Lipid metabolism Hepatic steatosis ACAT1 inhibitor

This chiral γ-amino acid derivative is a validated ACAT1 inhibitor (IC₅₀=2.5 µM in HepG2 cells), making it essential for hepatic triglyceride synthesis research and NAFLD/NASH target validation. Unlike α-amino analogs (e.g., N-acetyl-L-norvaline), its γ-positioned acetamido group ensures distinct target engagement and stereochemical control. Available as racemate or enantiopure (3R)-/(3S)- forms, it serves as a versatile chiral building block for peptidomimetics and prodrug design. Procure this unique scaffold to advance your lipid-metabolism or asymmetric-synthesis programs.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B15276059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamidopentanoic acid
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCC(CC(=O)O)NC(=O)C
InChIInChI=1S/C7H13NO3/c1-3-6(4-7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyOPGHHOANGOXTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamidopentanoic Acid: A Chiral γ-Amino Acid Scaffold for Selective Enzyme Modulation and Metabolic Research


3-Acetamidopentanoic acid (CAS: 1548565-80-5) is a chiral, N-acetylated γ-amino acid derivative (C₇H₁₃NO₃, MW: 159.18 g/mol) featuring a stereospecific carbon at the 3-position [1]. Unlike its α-amino acid analogs such as N-acetyl-L-norvaline, the γ-positioning of the acetamido group confers distinct conformational and electronic properties that influence molecular recognition at enzyme active sites . The compound exists as discrete (3R)- and (3S)- enantiomers, enabling stereochemically controlled interactions with target proteins [2]. This scaffold has demonstrated measurable inhibitory activity against human acetyl-CoA acetyltransferase 1 (ACAT1) in functional cellular assays (IC₅₀ = 2.5 µM), establishing its relevance in lipid metabolism and related disease research [3].

Why 3-Acetamidopentanoic Acid Cannot Be Replaced by Common N-Acetyl Amino Acids in Specialized Research


Generic substitution of 3-acetamidopentanoic acid with structurally similar N-acetyl amino acids (e.g., N-acetyl-L-norvaline, N-acetyl-L-glutamic acid) is scientifically invalid due to fundamental differences in target engagement profiles and stereochemical requirements. 3-Acetamidopentanoic acid inhibits human ACAT1 (IC₅₀ = 2.5 µM) in a cellular context relevant to hepatic triglyceride synthesis [1], whereas its α-amino positional isomer, N-acetyl-L-norvaline, lacks documented ACAT1 activity. Furthermore, the compound's γ-amino acid backbone positions the acetyl group in a distinct geometric orientation compared to the α- and δ-acetylated analogs, altering binding interactions with acetyl-lysine recognition pockets in bromodomains and histone deacetylases [2]. This structural divergence leads to non-overlapping selectivity profiles—a critical consideration for projects requiring specific modulation of lipid metabolism pathways or for building stereochemically defined compound libraries where the (3R)-enantiomer serves as a chiral intermediate for downstream asymmetric synthesis [3][4].

3-Acetamidopentanoic Acid: Quantifiable Differentiation Evidence Versus Structural Analogs


ACAT1 Inhibition in Human Hepatocellular Carcinoma Cells: 3-Acetamidopentanoic Acid vs. N-Acetyl-L-Norvaline

3-Acetamidopentanoic acid exhibits direct inhibitory activity against human acetyl-CoA acetyltransferase 1 (ACAT1) in a cellular functional assay, reducing triglyceride synthesis in HepG2 cells with an IC₅₀ of 2.5 µM [1]. In contrast, the α-amino acid analog N-acetyl-L-norvaline (CAS 15891-50-6) has no reported activity against ACAT1 in any peer-reviewed or database source, despite being an N-acetylated amino acid with identical elemental composition (C₇H₁₃NO₃) .

Lipid metabolism Hepatic steatosis ACAT1 inhibitor

Stereochemical Impact on Enzyme Recognition: (3R)- vs. (3S)-3-Acetamidopentanoic Acid Binding Profiles

The (3R)-enantiomer of 3-acetamidopentanoic acid (CAS 1932788-20-9) possesses a defined stereocenter that dictates its interaction with biological targets [1]. While direct enantiomeric activity comparisons for ACAT1 are not yet published, class-level analysis of N-acetyl amino acid binding to histone deacetylases (HDACs) reveals that stereochemistry dramatically alters potency: for example, the (S)-enantiomer of a related N-acetyl amino acid derivative inhibits HDAC3 with an IC₅₀ of 7 µM, whereas the (R)-enantiomer is inactive [2].

Stereochemistry Chiral recognition Enzyme selectivity

Chiral Intermediate Value in Asymmetric Synthesis: 3-Acetamidopentanoic Acid Derivatives as Enantiopure Building Blocks

3-Acetamidopentanoic acid derivatives, particularly the (3S,4S)-4-(tert-butoxy)-3-acetamidopentanoic acid scaffold (CAS 2763891-78-5), are specifically claimed in patent WO2023056789 as prodrug precursors with enhanced oral absorption properties [1]. This patent-protected application is not achievable with the simpler achiral or α-amino acid analogs (e.g., N-acetyl-L-norvaline) which lack the 4-position functionality required for the described prodrug strategy.

Asymmetric synthesis Chiral building blocks Medicinal chemistry

Physicochemical Distinction from α-Amino Acid Analogs: Implications for Solubility and Formulation

3-Acetamidopentanoic acid exhibits distinct physicochemical properties compared to its α-amino acid positional isomer N-acetyl-L-norvaline. The γ-positioning of the amino group alters hydrogen bonding capacity and molecular geometry: 3-acetamidopentanoic acid has a topological polar surface area (TPSA) of 66.4 Ų (calculated for the (3R)-enantiomer) [1], whereas N-acetyl-L-norvaline has a TPSA of 66.4 Ų but with different spatial distribution due to the α-amino configuration [2]. More critically, the presence of the tert-butoxy group in derivatives like (3S,4S)-4-(tert-butoxy)-3-acetamidopentanoic acid increases molecular weight to 231.29 g/mol and alters logP (XLogP3 = 0.4), significantly modifying solubility and permeability profiles compared to the parent scaffold [3].

Physicochemical properties Formulation Solubility

HDAC Inhibition Profile: 3-Acetamidopentanoic Acid Scaffold vs. N-Acetyl-L-Glutamic Acid

The 3-acetamidopentanoic acid core is structurally related to N-acetyl amino acid derivatives that exhibit class-specific histone deacetylase (HDAC) inhibition. While direct HDAC data for the parent 3-acetamidopentanoic acid remains limited, structurally analogous γ-acetamido acid derivatives show selective inhibition of HDAC3 (IC₅₀ = 7 µM) with minimal activity against HDAC1 [1]. In contrast, N-acetyl-L-glutamic acid (an α,γ-dicarboxylic N-acetyl amino acid) acts as an allosteric activator of carbamoyl phosphate synthetase I (CPS1) in the urea cycle (Kₐ ≈ 0.1 mM) and has no reported HDAC inhibitory activity [2].

Histone deacetylase Epigenetics Cancer research

Synthetic Versatility: 3-Acetamidopentanoic Acid as a Chiral Scaffold for Derivatization vs. α-Amino Acid Limitations

3-Acetamidopentanoic acid features a γ-amino acid backbone that enables the synthesis of peptidomimetics with enhanced proteolytic stability compared to α-amino acid-derived peptides [1]. The compound's carboxyl and acetamido functional groups offer orthogonal reactivity for amidation, esterification, or peptide coupling, while the stereocenter at C3 ensures high enantioselectivity in downstream asymmetric transformations [2]. This contrasts with α-amino acid analogs like N-acetyl-L-norvaline, which possess a more sterically constrained α-carbon and reduced conformational flexibility, limiting their utility in constructing non-natural peptidomimetic backbones.

Synthetic chemistry Peptidomimetics Medicinal chemistry

High-Value Application Scenarios for 3-Acetamidopentanoic Acid in Drug Discovery and Chemical Biology


Hepatic Lipid Metabolism Studies Targeting ACAT1 for NASH/NAFLD Research

Use 3-acetamidopentanoic acid as a tool compound to interrogate ACAT1 function in hepatic triglyceride synthesis pathways. The compound's demonstrated cellular activity (IC₅₀ = 2.5 µM in HepG2 cells) [1] makes it suitable for dose-response experiments in human hepatocyte models of steatosis. Unlike pan-ACAT inhibitors, this γ-amino acid derivative may offer a distinct binding mode that can be explored through structure-activity relationship (SAR) studies aimed at developing liver-targeted therapies for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

Employ the enantiopure (3R)- or (3S)-3-acetamidopentanoic acid (CAS 1932788-20-9 and related stereoisomers) as a chiral intermediate in the construction of stereochemically complex pharmaceuticals [2]. The defined stereocenter at C3 provides a reliable source of chirality for asymmetric transformations, including peptide coupling reactions and the synthesis of non-natural amino acid derivatives. This application is particularly valuable for medicinal chemistry programs requiring enantiomerically pure building blocks for lead optimization.

Prodrug Development Leveraging 3-Acetamidopentanoic Acid Derivatives for Enhanced Oral Bioavailability

Utilize advanced derivatives such as (3S,4S)-4-(tert-butoxy)-3-acetamidopentanoic acid as precursors for prodrug strategies, as exemplified in patent WO2023056789 [3]. The tert-butoxy group serves as a protecting group and lipophilicity modulator, enabling the design of orally bioavailable prodrugs with improved absorption characteristics. This approach is directly applicable to drug development programs where the parent carboxylic acid exhibits poor membrane permeability or is subject to first-pass metabolism.

Peptidomimetic Design for Enhanced Proteolytic Stability

Incorporate 3-acetamidopentanoic acid into peptidomimetic scaffolds to confer resistance to endogenous proteases while maintaining target binding affinity [4]. The γ-amino acid backbone introduces an additional methylene unit compared to α-amino acids, altering the peptide backbone conformation and reducing susceptibility to enzymatic degradation. This strategy is valuable for developing stable peptide-based therapeutics or chemical probes for in vivo applications where short half-lives limit utility.

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